

Pharmacokinetics and pharmacodynamics of Istaroxime hydrochloride

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Compound of Interest

Compound Name: Istaroxime hydrochloride

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Introduction

Istaroxime hydrochloride is a novel, first-in-class intravenous agent developed for the treatment of acute heart failure (AHF).[1][2] Chemically derived from androstenedione, it is structurally unrelated to cardiac glycosides.[3] Istaroxime is distinguished by a unique dual mechanism of action, delivering both positive inotropic (enhancing cardiac contraction) and lusitropic (improving cardiac relaxation) effects.[4] These therapeutic actions are achieved through the simultaneous inhibition of the Na+/K+-ATPase (NKA) pump and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[5][6] This combined activity improves cardiac function, increases systolic blood pressure, and decreases heart rate, potentially with a lower risk of arrhythmias compared to traditional inotropic agents. [4][6]

Pharmacodynamics: The Dual Mechanism of Action

Istaroxime's primary pharmacological effects are centered on the modulation of intracellular calcium cycling within cardiomyocytes.

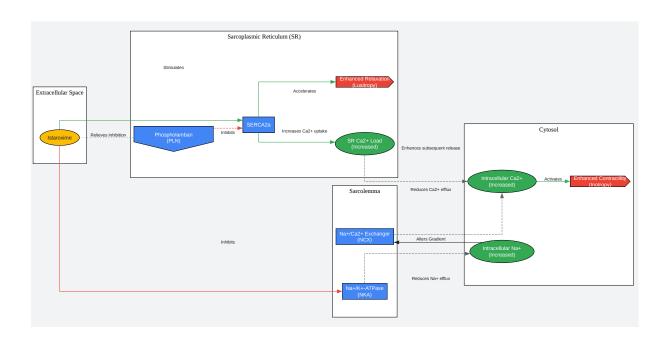
• Na+/K+-ATPase (NKA) Inhibition: Istaroxime inhibits the sarcolemmal Na+/K+-ATPase, which leads to a modest increase in the intracellular sodium concentration.[1][7] This altered



sodium gradient affects the Na+/Ca2+ exchanger (NCX), reducing calcium efflux from the cell.[4] The resulting increase in cytosolic calcium availability during systole enhances myocardial contractility.[1][8]

• SERCA2a Stimulation: Concurrently, Istaroxime directly stimulates SERCA2a, the pump responsible for re-sequestering calcium into the sarcoplasmic reticulum (SR) during diastole. [4][9] The primary mechanism for this stimulation is the relief of phospholamban (PLN)-dependent inhibition.[9][10] Istaroxime interacts with the SERCA2a/PLN complex, promoting the dissociation of the inhibitory PLN subunit.[9] This action, which is independent of the traditional cAMP/PKA signaling pathway, enhances the rate of calcium reuptake into the SR. [9][10] This leads to faster myocardial relaxation (lusitropy) and an increased SR calcium load for subsequent contractions, further contributing to the inotropic effect.[4][9]

Signaling Pathway



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Istaroxime's dual mechanism on cardiomyocyte calcium handling.

Quantitative Pharmacodynamics Data

The dual actions of Istaroxime have been quantified in several preclinical models.

Table 1: Istaroxime Na+/K+-ATPase Inhibition

Parameter	Species/Tissue	Value	Reference
IC50	Dog Kidney	0.14 ± 0.02 μM	[5]
IC50	Dog Kidney	0.43 μΜ	[11]

| IC50 | Rat Renal Preparations | 55 \pm 19 μ M |[5] |

Table 2: Istaroxime SERCA2a Stimulation

Parameter	Preparation	Istaroxime Concentration	Effect	Reference
SERCA2a Activity	Failing Human Heart Muscle Strips	0.1-1.0 μΜ	Concentration- dependent increase	[12]
SERCA2a Max Velocity	Failing Guinea Pig Heart (AoB model)	100 nM	Normalized depressed Vmax (+17%)	[11][12]

| Ca2+ Uptake | Dog Healthy & Failing Cardiac SR | Not Specified | Enhanced activity |[10] |

Table 3: Hemodynamic Effects in Clinical Trials (Phase 2)



Parameter	Dose Group	Change vs. Placebo	Significance (p-value)	Reference
Systolic Blood Pressure (SBP)	1.0 μg/kg/min	Increased by 6-8 mmHg	< 0.001 to 0.006	[3]
Heart Rate (HR)	0.5, 1.0, 1.5 μg/kg/min	Significant decrease	0.008, 0.02, 0.006	[3]
Cardiac Index	1.5 μg/kg/min	Increased	0.04	[3]
PCWP	High-dose group	Decreased by ~9-10 mmHg	< 0.001 to 0.005	[3]
LVEF	Pooled Analysis	MD: 1.26	0.001	[13]
Cardiac Index	Pooled Analysis	MD: 0.22	0.001	[13]
SBP	Pooled Analysis	MD: 8.41 mmHg	0.001	[13]

(PCWP: Pulmonary Capillary Wedge Pressure; LVEF: Left Ventricular Ejection Fraction; MD: Mean Difference)

Pharmacokinetics

Istaroxime is intended for acute intravenous therapy, a decision guided by its pharmacokinetic profile.[3]

Table 4: Pharmacokinetic Parameters of Istaroxime



Parameter	Description	Value/Characteristi c	Reference
Half-Life (t½)	Time for plasma concentration to reduce by half.	Approximately 1 hour.	[3][14][15]
Route of Administration	Method of drug delivery.	Intravenous (IV) infusion.	[16][17]
Metabolism	Biotransformation of the drug.	Rapid and extensive hepatic metabolism.	[2][3]
Primary Metabolite	Main product of metabolism.	PST-3093, a selective SERCA2a activator.	[1][2]
Onset of Action	Time to therapeutic effect.	Swift onset of effect.	[13][14]

| Elimination | Removal of the drug from the body. | Rapid elimination after infusion ends. |[13] [14] |

The short half-life of approximately one hour is due to extensive hepatic processing.[2][3] This rapid clearance makes it suitable for use in critically ill patients where quick titration and reversal of effects are desirable.[13]

Experimental Protocols

Protocol 1: In Vitro Na+/K+-ATPase (NKA) Inhibition Assay

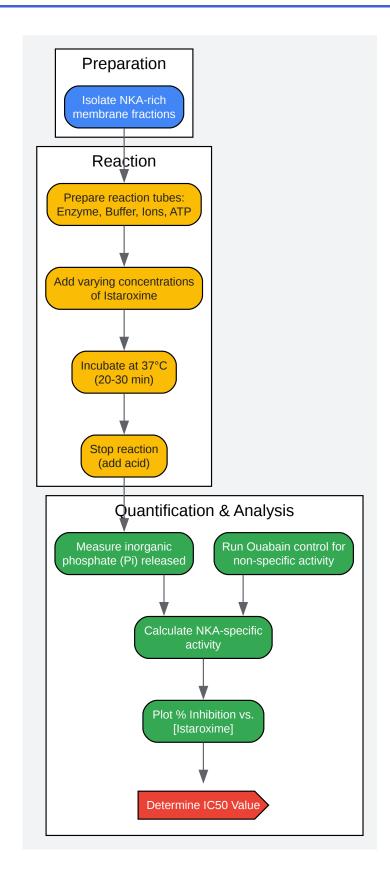
- Objective: To determine the half-maximal inhibitory concentration (IC50) of Istaroxime for NKA.[5]
- · Methodology:
 - Preparation: Isolate membrane fractions rich in NKA from a source such as canine kidney or porcine cerebral cortex.[5][4]



- Reaction Setup: Prepare reaction tubes containing the purified NKA enzyme, assay buffer, MgCl2, KCl, NaCl, and ATP.[4]
- Incubation: Add a range of Istaroxime concentrations (e.g., 10⁻⁹ to 10⁻⁴ M) to the tubes and incubate at 37°C for a fixed period (e.g., 20-30 minutes).[5][4]
- Reaction Termination: Stop the reaction by adding an acid solution.
- Quantification: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis, typically using a colorimetric method.
- Control: Run parallel experiments in the presence of 1 mM ouabain, a specific NKA inhibitor, to determine ouabain-insensitive ATPase activity.[4]
- Data Analysis: NKA activity is calculated as the difference between total and ouabain-insensitive ATPase activity. Plot the percent inhibition of NKA activity against the Istaroxime concentration and fit the data to a logistic function to determine the IC50 value.
 [5]

Workflow Diagram: NKA Inhibition Assay





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Experimental workflow for the Na+/K+-ATPase inhibition assay.

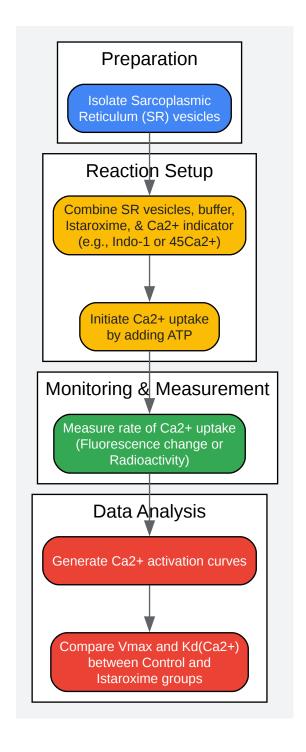


Protocol 2: In Vitro SERCA2a Activity Assay (Ca2+-Uptake)

- Objective: To quantify the direct effect of Istaroxime on SERCA2a-mediated calcium transport.[4]
- Methodology:
 - Preparation: Isolate sarcoplasmic reticulum (SR) vesicles from cardiac tissue (e.g., canine or human).[4]
 - Reaction Setup: In a 96-well plate or similar, add reaction buffer (e.g., 100 mM KCl, 50 mM TES/TRIS, 7 mM MgCl2), SR vesicles, various concentrations of Istaroxime, and a Ca2+-sensitive fluorophore (e.g., Indo-1) or ⁴⁵Ca²⁺.[4]
 - Initiation: Start the Ca2+ uptake reaction by adding a solution of ATP.[4]
 - Monitoring:
 - Fluorometric Method: Immediately measure the kinetic change in fluorescence as Ca2+ is pumped from the buffer into the vesicles. The rate of fluorescence change corresponds to SERCA2a activity.[4]
 - Radiolabeled Method: After a set time, stop the reaction and rapidly filter the mixture.
 Measure the radioactivity on the filter to quantify the amount of ⁴⁵Ca²⁺ transported into the vesicles.[9]
 - Data Analysis: Plot SERCA2a activity (rate of Ca2+ uptake) against the free Ca²+ concentration to generate Ca²+ activation curves. Compare parameters like maximum velocity (Vmax) and Ca²+ affinity (Kd(Ca²+)) between control and Istaroxime-treated samples.[5]

Workflow Diagram: SERCA2a Activity Assay





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Experimental workflow for the SERCA2a activity assay.

Protocol 3: Ex Vivo Isolated Langendorff Perfused Heart

 Objective: To assess the direct effects of Istaroxime on cardiac function without systemic neurohormonal influences.[16]

Foundational & Exploratory





· Methodology:

- Animal Preparation: Anesthetize a small mammal (e.g., rat, guinea pig) following approved protocols.[16]
- Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.[16]
- Cannulation: Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.[16]
- Instrumentation: Place a fluid-filled balloon in the left ventricle to measure isovolumic pressure. Attach electrodes to record an electrocardiogram.
- Stabilization: Allow the heart to stabilize and establish a baseline of function.
- Istaroxime Administration: Introduce Istaroxime into the perfusion buffer at desired concentrations, typically via continuous infusion just before it enters the heart to account for its short half-life.[16]
- Data Acquisition: Continuously record cardiac parameters such as left ventricular developed pressure (LVDP), the maximal rate of pressure increase (+dP/dtmax) and decrease (-dP/dtmax), heart rate, and coronary flow.[16]

Conclusion

Istaroxime hydrochloride presents a novel therapeutic approach for acute heart failure through its unique dual mechanism of Na+/K+-ATPase inhibition and SERCA2a stimulation. Its pharmacodynamic profile demonstrates a clear capacity to improve both systolic and diastolic function, a significant advantage over existing inotropes. The pharmacokinetic properties, characterized by a short half-life and rapid clearance, make it well-suited for intravenous administration in the acute care setting. The detailed experimental protocols provide a framework for the continued investigation and characterization of Istaroxime and its next-generation analogs. This comprehensive understanding is critical for drug development professionals aiming to leverage this innovative mechanism for future cardiovascular therapies.



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